N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core linked to a hydrazone moiety. The structure features a 4-methoxyphenyl group at position 3 of the pyrazole ring and a 2-hydroxy-3-(prop-2-en-1-yl)phenyl substituent in the hydrazone segment. The (E)-configuration of the imine group is critical for its stereochemical stability and intermolecular interactions. While direct data on its synthesis or bioactivity are absent in the provided evidence, analogous compounds (e.g., ) suggest common characterization methods such as IR, NMR, and X-ray diffraction (XRD) for structural validation .
Properties
Molecular Formula |
C21H20N4O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H20N4O3/c1-3-5-15-6-4-7-16(20(15)26)13-22-25-21(27)19-12-18(23-24-19)14-8-10-17(28-2)11-9-14/h3-4,6-13,26H,1,5H2,2H3,(H,23,24)(H,25,27)/b22-13+ |
InChI Key |
GHIWMLGQIJVCJU-LPYMAVHISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC(=C3O)CC=C |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC(=C3O)CC=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction, which is performed in a basic medium . This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a base to form a chalcone intermediate. The chalcone is then subjected to further reactions to introduce the pyrazole and hydrazide functionalities.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while reduction of the pyrazole ring can yield dihydropyrazole derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, further diversifying the compound’s chemical properties.
Scientific Research Applications
N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been studied for its potential applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry. In biology, it has shown promise as an inhibitor of certain enzymes and as a potential therapeutic agent for various diseases.
In medicine, this compound is being investigated for its anti-inflammatory, antinociceptive, and hypoglycemic effects . Its ability to interact with specific molecular targets, such as cyclooxygenase enzymes and transient receptor potential channels, makes it a candidate for drug development. Additionally, its unique structure allows for the exploration of structure-activity relationships, aiding in the design of more potent and selective compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase enzymes, which play a key role in the inflammatory response . By binding to the active site of these enzymes, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Additionally, the compound’s interaction with transient receptor potential channels, such as TRPA1, modulates pain perception and nociceptive behavior . This dual mechanism of action contributes to its potential therapeutic effects in conditions involving inflammation and pain.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Insights
- Substituent Effects: Electron-Donating Groups (e.g., 4-methoxy, 4-dimethylamino): Enhance stability and intramolecular charge transfer, as seen in DFT studies of and . Heterocyclic Incorporation (e.g., thienyl in ): Modifies electronic properties and intermolecular interactions .
Configuration and Crystallography :
Spectroscopic and Computational Characterization
- Spectroscopy : IR and NMR are used to confirm functional groups and regiochemistry (e.g., ) .
- DFT Studies : Calculations on HOMO-LUMO gaps (e.g., 4.5 eV in ), NBO charge distribution, and MEP maps predict reactivity and interaction sites .
- Hirshfeld Analysis : Reveals dominant H-bonding and van der Waals interactions in crystal lattices .
Biological Activity
The compound N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 342.35 g/mol
- IUPAC Name: this compound
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 342.35 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties, which are crucial for treating conditions characterized by chronic inflammation. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation .
Antimicrobial Activity
Emerging evidence suggests that this compound possesses antimicrobial activity. A recent study evaluated its efficacy against various bacterial strains, showing significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with zones of inhibition comparable to standard antibiotics .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory processes.
- Induction of Apoptosis: Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
-
Study on Anticancer Efficacy:
- Objective: To evaluate the cytotoxic effects of the compound on MCF-7 cells.
- Findings: The compound showed an IC of 0.08 µM, significantly inhibiting cell growth compared to control groups.
-
Research on Anti-inflammatory Properties:
- Objective: To assess the anti-inflammatory potential through COX inhibition assays.
- Findings: The compound demonstrated a substantial reduction in COX activity, supporting its use in inflammatory diseases.
-
Antimicrobial Evaluation:
- Objective: To test the antimicrobial efficacy against various pathogens.
- Findings: The compound exhibited notable antimicrobial activity with effective zones of inhibition against both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
